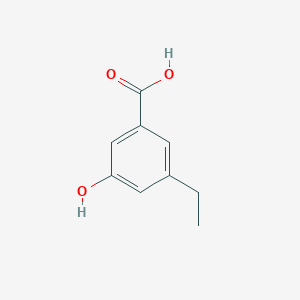
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine is a chemical compound with the molecular formula C14H14ClFN2O and a molecular weight of 280.73 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves several steps. One common method includes the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with an appropriate amine . The reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can also participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include bases like NaH and K2CO3, and solvents such as DMF and DMSO . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine involves its interaction with specific molecular targets. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Chloro-5-(3-fluoro-4-isopropoxyphenyl)pyridin-4-amine can be compared with other similar compounds, such as:
2-Chloro-3-fluoro-5-iodopyridin-4-amine: This compound has similar structural features but differs in the substituents on the pyridine ring.
4-Chloro-2,3,5,6-tetrafluoropyridine: Another related compound used in similar synthetic routes.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C14H14ClFN2O |
|---|---|
Molecular Weight |
280.72 g/mol |
IUPAC Name |
2-chloro-5-(3-fluoro-4-propan-2-yloxyphenyl)pyridin-4-amine |
InChI |
InChI=1S/C14H14ClFN2O/c1-8(2)19-13-4-3-9(5-11(13)16)10-7-18-14(15)6-12(10)17/h3-8H,1-2H3,(H2,17,18) |
InChI Key |
WLWHXEMOPGMFRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=CN=C(C=C2N)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


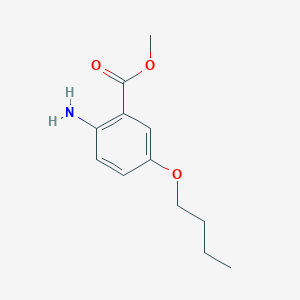
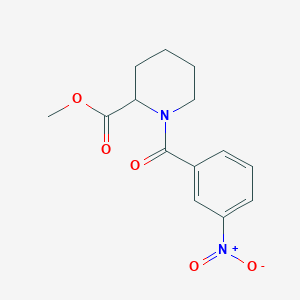
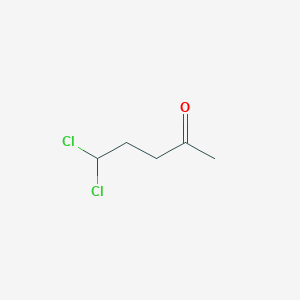

![4-[4-(1H-imidazol-2-yl)phenoxy]aniline](/img/structure/B13887986.png)

![5-chloro-2-[(chloromethyl)sulfonyl]Pyrimidine](/img/structure/B13887993.png)
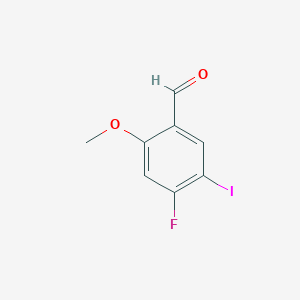
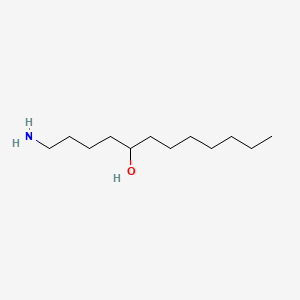
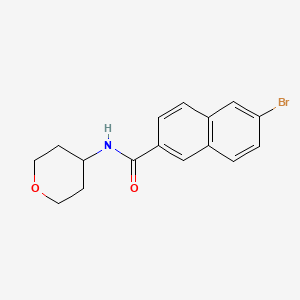
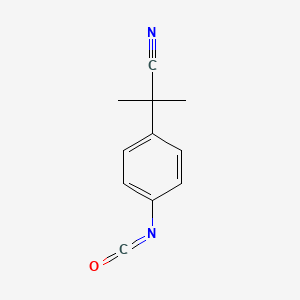
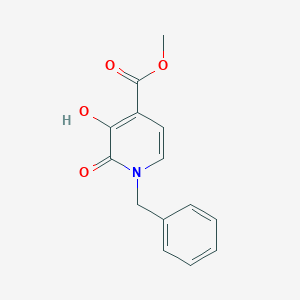
![[2-[(2,6-Dichlorophenyl)methyl]-1,3-thiazol-4-yl]methanol](/img/structure/B13888031.png)
